molecular formula C21H19NO7 B11667659 Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate

Cat. No.: B11667659
M. Wt: 397.4 g/mol
InChI Key: SJNNLMPEBTWTSV-UHFFFAOYSA-N
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Description

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate is an organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a butyl ester group, a nitrophenyl group, and a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate typically involves the esterification of the corresponding chromen-2-one derivative with butyl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes nitration, esterification, and purification steps to obtain the final product with high purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the chromen-2-one moiety.

    Reduction: Amino derivatives of the chromen-2-one moiety.

    Substitution: Substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The chromen-2-one moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl ((4-(2-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate
  • Butyl ((4-(4-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate
  • Ethyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate

Uniqueness

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. The butyl ester group also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19NO7

Molecular Weight

397.4 g/mol

IUPAC Name

butyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C21H19NO7/c1-2-3-9-27-21(24)13-28-16-7-8-17-18(12-20(23)29-19(17)11-16)14-5-4-6-15(10-14)22(25)26/h4-8,10-12H,2-3,9,13H2,1H3

InChI Key

SJNNLMPEBTWTSV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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